(RS)-MCPG
(RS)-MCPG
Group I / group II metabotropic glutamate receptor antagonist.
(RS)-MCPG is a Non-selective mGlu antagonist.
(RS)-MCPG is a Non-selective mGlu antagonist.
Brand Name:
Vulcanchem
CAS No.:
146669-29-6
VCID:
VC0541968
InChI:
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)
SMILES:
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
Molecular Formula:
C10H11NO4
Molecular Weight:
209.20 g/mol
(RS)-MCPG
CAS No.: 146669-29-6
Cat. No.: VC0541968
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Group I / group II metabotropic glutamate receptor antagonist. (RS)-MCPG is a Non-selective mGlu antagonist. |
|---|---|
| CAS No. | 146669-29-6 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 4-(1-amino-1-carboxyethyl)benzoic acid |
| Standard InChI | InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | DNCAZYRLRMTVSF-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator